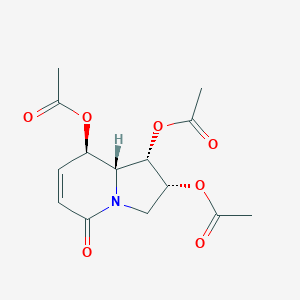

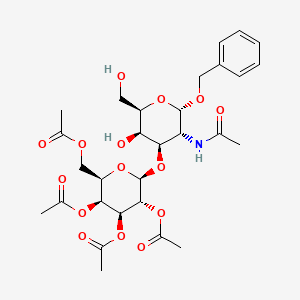

![molecular formula C₁₉H₁₉FN₂O₂ B1140405 (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide CAS No. 697287-48-2](/img/structure/B1140405.png)

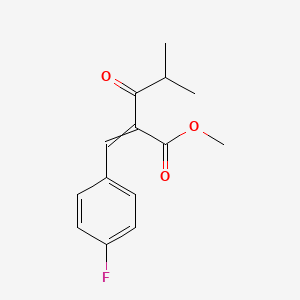

(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₁₉FN₂O₂ and its molecular weight is 326.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Acrylamide Properties and Applications

Acrylamide, a chemical compound identified as CH2=CH–CO–NH2, is extensively used in industrial applications to synthesize polyacrylamide. Polyacrylamide finds a range of uses, such as soil conditioning, wastewater treatment, and in industries like cosmetics, paper, and textiles. Furthermore, it's utilized in laboratories as a solid support for protein separation by electrophoresis. Due to its widespread use, understanding acrylamide's chemistry, biochemistry, metabolism, pharmacology, and toxicology is vital. Particularly, its formation in food during processing and its potential health implications are areas of significant research interest. It's crucial to enhance our comprehension of acrylamide's formation and distribution in food and its role in human health to develop better food processing methods that reduce acrylamide content in our diet (Friedman, 2003).

Coordination Chemistry of Acrylamide

The coordination chemistry of acrylamide with transition metals is an area of interest. Acrylamide, known for its versatile ligand properties, has been reviewed for its interactions and complex formations with various transition metals. The interactions of acrylamide or acrylamide-based ligands with biologically relevant transition metals may shed light on the mechanisms of acrylamide's metabolism and its health effects, particularly in relation to its presence in food and its toxicological implications (Girma et al., 2005).

Synthesis and Biological Activity of Benzoxazine Compounds

Benzoxazine Compounds - Synthesis and Activity

1,2-oxazines and 1,2-benzoxazines, along with related compounds, hold significant importance due to their diverse biological activities. Their synthesis and applications, including their use as chiral synthons and their general reactions, have been extensively reviewed. Specifically, the synthesis of 6H-1,2-oxazines, their role as electrophiles, and the importance of oxazinium salts have been highlighted. These compounds exhibit a range of biological activities, such as antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties, which can be modulated through structural changes. While only a few have been introduced into practice, their biological activities make them potential candidates for further research and application (Sainsbury, 1991).

Propiedades

IUPAC Name |

N-[(1S)-1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-13(15-6-8-18-17(12-15)21-10-11-24-18)22-19(23)9-7-14-4-2-3-5-16(14)20/h2-9,12-13,21H,10-11H2,1H3,(H,22,23)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKISBSTHVUMEV-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCN2)NC(=O)C=CC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)OCCN2)NC(=O)C=CC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[cyano(2,3-dichlorophenyl)methylene]carbazamidine](/img/structure/B1140322.png)

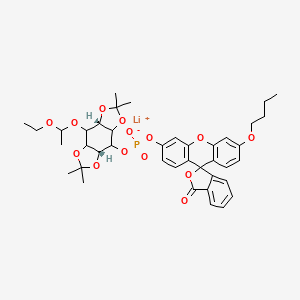

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1140332.png)

![(3aS,7aS)-2,2,6,6-Tetramethylhexahydro-2H,6H-benzo[1,2-d:4,5-d']bis[1,3]dioxole-4,8-diol](/img/structure/B1140339.png)